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Compound of Interest

Compound Name: APA amoxicillin amide

Cat. No.: B15292617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial standards for

amoxicillin impurities as defined by the United States Pharmacopeia (USP), European

Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). The information presented herein

is intended to assist researchers, scientists, and drug development professionals in ensuring

the quality and safety of amoxicillin active pharmaceutical ingredients (APIs) and finished

products.

Comparison of Amoxicillin Impurity Limits
The control of impurities is a critical aspect of pharmaceutical quality control. The following

tables summarize the acceptance criteria for known and unspecified impurities in amoxicillin as

stipulated by the major pharmacopeias.

United States Pharmacopeia (USP)
The USP provides specific limits for several related compounds of amoxicillin, particularly in the

monograph for Amoxicillin Capsules.
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Impurity Name Relative Retention Time
Acceptance Criteria (NMT
%)

Amoxicillin Related Compound

I (D-hydroxyphenylglycine)
0.32 1.0

Amoxicillin Related Compound

D (amoxicillin open ring)
0.53, 0.68 1.0

Amoxicillin Related Compound

A (6-aminopenicillanic acid)
0.78 0.5

Amoxicillin Related Compound

B (L-amoxicillin)
0.87 -

Amoxicillin Related Compound

G (D-

hydroxyphenylglycylamoxicillin

)

2.9 1.0

Amoxicillin Related Compound

E (amoxicillin penilloic

derivative)

4.5 1.0

Amoxicillin Related Compound

M (N-(penicillan-6-yl) open

ring)

6.0 1.0

Any other individual impurity - 1.0

Total impurities - 5.0

NMT: Not More Than

European Pharmacopoeia (Ph. Eur.)
The European Pharmacopoeia often provides general limits for impurities, with specific limits

for certain named impurities. For Amoxicillin Trihydrate, the Ph. Eur. specifies the following

limits for related substances[1]:
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Impurity Acceptance Criteria (NMT %)

Any impurity 1.0

For Amoxicillin Sodium, the Ph. Eur. provides more specific limits:

Impurity Acceptance Criteria (NMT %)

Impurity J 3.0

Any other impurity 2.0

Total impurities 9.0

British Pharmacopoeia (BP)
The British Pharmacopoeia (BP) works in harmonization with the European Pharmacopoeia.

Therefore, the limits for amoxicillin impurities in the BP are generally aligned with those of the

Ph. Eur. The BP monograph for Amoxicillin Oral Suspension, for instance, refers to the Ph. Eur.

for the control of related substances[2]. While a specific table of all named impurities and their

limits is not readily available in the public domain for the BP, the general principle of adhering to

the Ph. Eur. standards is followed.

Experimental Protocols for Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the universally accepted method for the

analysis of amoxicillin and its related substances. The following sections detail the typical

experimental conditions found in the pharmacopeias.

USP HPLC Method for Amoxicillin Capsules Organic
Impurities
This method is designed for the separation and quantification of amoxicillin and its related

compounds.

Chromatographic Conditions:
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Column: 4.6-mm × 15-cm; 5-µm packing L1 (Octadecyl silane chemically bonded to porous

silica or ceramic micro-particles).

Mobile Phase: A gradient of Mobile phase A and Mobile phase B.

Mobile Phase A: Prepare a solution of 0.05 M monobasic potassium phosphate, and

adjust with a 20% (w/v) solution of sodium hydroxide to a pH of 5.0 ± 0.1.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detector: UV at 230 nm.

Injection Volume: 10 µL.

System Suitability:

The system suitability is assessed by injecting a solution containing amoxicillin and its related

compounds. The resolution between critical pairs of peaks is a key parameter.

Ph. Eur. HPLC Method for Amoxicillin Trihydrate Related
Substances
The European Pharmacopoeia outlines a gradient HPLC method for the determination of

related substances in amoxicillin trihydrate[1].

Chromatographic Conditions:

Column: 4.6-mm × 25-cm; 5-µm packing L1.

Mobile Phase: A gradient of Mobile phase A and Mobile phase B.

Mobile Phase A: A buffer solution of pH 5.0, prepared by dissolving 6.8 g of potassium

dihydrogen phosphate in 1000 mL of water and adjusting the pH with a dilute solution of

potassium hydroxide.

Mobile Phase B: Acetonitrile.
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Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 - 20 95 → 50 5 → 50

20 - 25 50 50

25 - 30 50 → 95 50 → 5

| 30 - 35 | 95 | 5 |

Flow Rate: 1.0 mL/min.

Detector: UV at 254 nm.

Column Temperature: 30 °C.

System Suitability:

A resolution of at least 2.0 between the peaks due to amoxicillin and a specified impurity (e.g.,

cefadroxil) is typically required.

Visualizing the Analytical Workflow and
Pharmacopeial Relationships
To better illustrate the processes and relationships discussed, the following diagrams have

been generated using Graphviz.
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Sample & Standard Preparation

HPLC Analysis Data Analysis & Reporting

Weigh Amoxicillin Sample Dissolve in Diluent

Prepare Reference Standards

Inject into HPLC System Chromatographic Separation UV Detection Integrate Peak Areas Calculate Impurity Levels Compare with Pharmacopeial Limits

Click to download full resolution via product page

Caption: General workflow for the analysis of amoxicillin impurities.

Pharmacopeial Standards for Amoxicillin Impurities

United States Pharmacopeia (USP)
Specifies limits for individual impurities.

European Pharmacopoeia (Ph. Eur.)
Often sets general and specific impurity limits.

ICH Collaboration

British Pharmacopoeia (BP)
Harmonized with Ph. Eur. standards.

ICH Collaboration

Harmonization

Click to download full resolution via product page

Caption: Relationship between major pharmacopeias for amoxicillin standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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